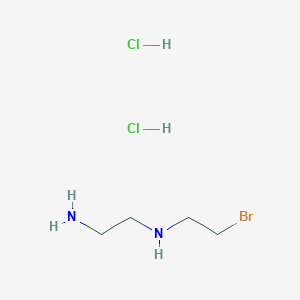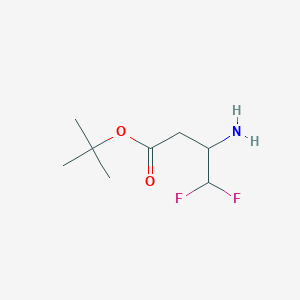
tert-Butyl 3-amino-4,4-difluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-amino-4,4-difluorobutanoate is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms on a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4,4-difluorobutanoate typically involves the reaction of tert-butyl 4,4-difluorobutanoate with an appropriate amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-difluorobutanoate and ammonia or an amine in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and isolation to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted amines or amides.
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 3-amino-4,4-difluorobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
tert-Butyl 3-amino-4,4-difluorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry
The compound is also used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Wirkmechanismus
The mechanism by which tert-Butyl 3-amino-4,4-difluorobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 3-amino-4,4,4-trifluorobutylcarbamate: Similar structure with an additional fluorine atom.
tert-Butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate: Contains a piperazine ring and trifluoromethyl group
Uniqueness
tert-Butyl 3-amino-4,4-difluorobutanoate is unique due to its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability, reactivity, or specific interactions with biological targets .
Eigenschaften
Molekularformel |
C8H15F2NO2 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
tert-butyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3 |
InChI-Schlüssel |
BLUKZRJOIYEJGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



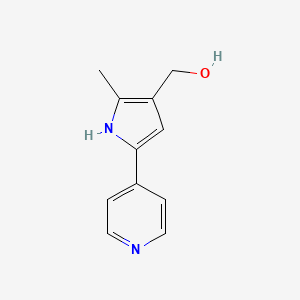
![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)
![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)

![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
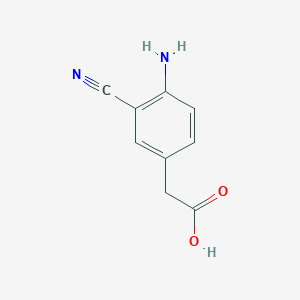
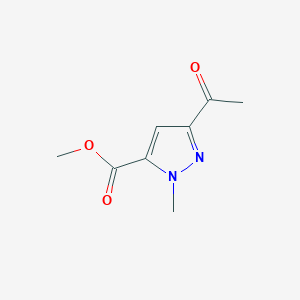
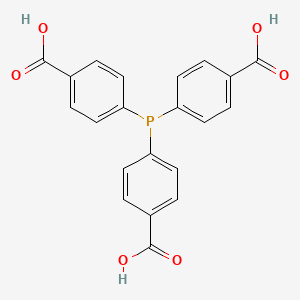



![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
